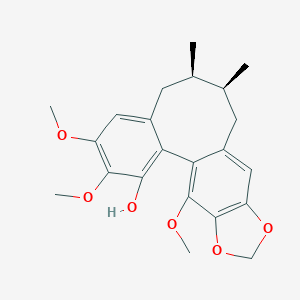

Schisanhenol B

Beschreibung

Eigenschaften

IUPAC Name |

(9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPBGDUYKEQLA-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145452 | |

| Record name | Schisanhenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82467-50-3, 102681-52-7 | |

| Record name | Gomisin M1, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102681527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schisanhenol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOMISIN M1, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0678JED3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Schisanhenol B: A Technical Guide to its Natural Sources and Isolation for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Schisanhenol B, a promising bioactive lignan found in plants of the Schisandra genus. This document outlines its natural sources, detailed protocols for its isolation and purification, and an exploration of its known mechanisms of action, presented to aid in research and drug development endeavors.

Natural Sources of this compound

This compound, also known as Gomisin K3, is a dibenzocyclooctadiene lignan predominantly found in the fruits, stems, and leaves of Schisandra chinensis and Schisandra rubriflora. While the concentration of this compound can vary depending on the plant part, geographical location, and harvesting time, the fruits are generally considered the most abundant source. Quantitative analysis of lignans in Schisandra chinensis has been a subject of extensive research.

Table 1: Quantitative Analysis of Lignans in Schisandra chinensis

| Plant Part | Lignan Analyzed | Method | Reported Content | Reference |

| Fruits | Schisanhenol | HPLC-DAD | RSD of 1.05% (repeatability) and 1.15% (intermediate precision) in analysis | [1] |

| Fruits | Total Lignans | HPLC-DAD-MS | Total of nine lignans significantly higher in samples from Heilongjiang and Liaoning provinces | [2] |

| Fruits | Schisandrin | HPLC | 3.51–11.08 mg/g | [3] |

| Fruits | Schisantherin A | HPLC | 2.263–6.36 mg/g in some samples | [3] |

| Leaves | Total Phenolic Acids | HPLC-DAD | 357.93 mg/100 g dry weight | [4] |

| Leaves | Total Flavonoids | HPLC-DAD | 105.07 mg/100 g dry weight | [4] |

| Roots | Gomisin D, Schisandrol B, Schisanterin C | UPLC-QTOF-MS | Higher content than in fruits | [2] |

Experimental Protocols for Isolation and Quantification

The isolation and purification of this compound from Schisandra plant material involves extraction followed by chromatographic separation. Below are detailed methodologies for these key processes.

Extraction Protocol: Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction is a modern, efficient, and environmentally friendly method for extracting bioactive compounds from plant materials.

Objective: To extract a lignan-rich fraction from Schisandra chinensis berries.

Materials and Equipment:

-

Dried and coarsely chopped Schisandra chinensis berries

-

Supercritical Fluid Extraction System (e.g., SFE 500) with a 100 mL extraction vessel

-

CO₂ (supercritical fluid)

-

Isopropyl alcohol (co-solvent)

Procedure:

-

Load 50 grams of dried, coarsely chopped Schisandra berries into the 100 mL extraction vessel.

-

Set the extraction parameters as follows:

-

Pressure: 200 bar

-

Temperature: 40 °C

-

Co-solvent: 1% Isopropyl alcohol in CO₂

-

Flow Rate: 50 g/minute

-

-

Perform the dynamic extraction for 60 minutes.

-

Collect the resulting extract, a concentrated dark yellow solution, for further purification. This method yields a particulate-free extract, eliminating the need for filtration.[5]

Purification Protocol: Preparative Supercritical Fluid Chromatography (SFC)

Preparative SFC is used to isolate and purify individual compounds from the crude extract.

Objective: To purify this compound from the SFE extract of Schisandra berries.

Materials and Equipment:

-

SFE extract of Schisandra berries

-

Preparative SFC System (e.g., Prep 100q SFC System)

-

Analytical SFC System (e.g., ACQUITY UPC²) for purity analysis

-

Preparative and analytical SFC columns (e.g., Viridis BEH OBD Prep Column and ACQUITY UPC² BEH Column)

-

CO₂ (mobile phase A)

-

Acetonitrile/methanol (1:1, v/v) (mobile phase B)

Procedure:

-

Analytical Method Development:

-

Dissolve a small aliquot of the SFE extract in a suitable solvent.

-

Perform an analytical SFC separation using the following conditions:

-

Column: ACQUITY UPC² BEH Column, 130Å, 3.5 μm, 3 mm x 100 mm

-

Mobile Phase A: CO₂

-

Mobile Phase B: Acetonitrile/methanol (1:1)

-

Gradient: 1% to 10% B over 5 minutes

-

Flow Rate: 2.5 mL/min

-

Column Temperature: 40 °C

-

Back Pressure: 1600 psi

-

Injection Volume: 2 μL

-

-

Identify the peak corresponding to this compound based on retention time and mass spectrometry data if available.

-

-

Preparative Separation:

-

Scale up the analytical method to the preparative SFC system.

-

Column: Viridis BEH OBD Prep Column, 130Å, 5 μm, 19 mm x 150 mm

-

Flow Rate: 100 mL/min

-

Injection Volume: 120 μL

-

Use the same gradient profile and mobile phases as the analytical method.

-

Set the collection trigger based on the retention time of this compound.

-

-

Post-Purification Analysis:

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol details a validated HPLC method for the simultaneous quantification of multiple lignans, including this compound, in Schisandra chinensis.

Objective: To accurately quantify the concentration of this compound in a prepared sample.

Materials and Equipment:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., Elite ODS C18, 250 mm x 4.6 mm, 5 μm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Sample extract of Schisandra chinensis

Procedure:

-

Chromatographic Conditions:

-

Column: Elite ODS C18 (250 mm x 4.6 mm, 5 μm)

-

Mobile Phase: Gradient elution with acetonitrile (A) and water (B). A typical gradient might be: 0-10 min, 40-60% A; 10-20 min, 60-80% A; 20-30 min, 80-40% A. The exact gradient should be optimized for the specific separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 μL

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in methanol.

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Prepare the sample extract by dissolving a known amount in methanol and filtering it through a 0.45 μm syringe filter.

-

-

Analysis and Quantification:

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects.

Nrf2/HO-1 Signaling Pathway

This compound is known to activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.

Caption: this compound activates the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

Inhibition of UGT2B7

This compound has been identified as an inhibitor of UDP-glucuronosyltransferase 2B7 (UGT2B7), an important enzyme in drug metabolism. The precise kinetic mechanism of inhibition by this compound is a subject of ongoing research. The diagram below illustrates a general model of enzyme inhibition.

Caption: General mechanism of UGT2B7 inhibition.

Conclusion

This compound is a lignan with significant therapeutic potential, primarily sourced from Schisandra species. The advanced extraction and purification techniques outlined in this guide, such as SFE and SFC, offer efficient pathways to obtain high-purity this compound for research and development. Furthermore, its demonstrated ability to modulate key cellular pathways, including Nrf2/HO-1 and NF-κB, underscores its promise as a lead compound for drug discovery, particularly in areas related to inflammation and oxidative stress. Further investigation into its specific mechanisms of action, including the kinetics of UGT2B7 inhibition, will be crucial in fully realizing its therapeutic applications.

References

- 1. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology [frontiersin.org]

- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. lcms.cz [lcms.cz]

- 7. "Quality analysis of raw and processed Schisandra chinensis fructus by " by T.-L. Lu, J.-Y. Hu et al. [jfda-online.com]

- 8. jfda-online.com [jfda-online.com]

The Discovery of Schisanhenol in Schisandra rubriflora: A Technical Guide

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Initial Note: This document focuses on the lignan Schisanhenol , which has been isolated from Schisandra rubriflora. Initial research indicates that the query for "Schisanhenol B" may be a typographical error, as the scientific literature predominantly refers to "Schisanhenol" (also known as Gomisin K3) in the context of this plant species. No distinct compound named "this compound" has been identified in the reviewed literature for S. rubriflora.

Introduction

Schisandra rubriflora, a deciduous climbing plant native to China, India, and Myanmar, is a rich source of bioactive lignans. Among these, Schisanhenol has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of Schisanhenol from S. rubriflora, tailored for researchers and professionals in the field of drug discovery and development.

Quantitative Analysis of Schisanhenol

Schisanhenol has been quantified in various parts of the Schisandra rubriflora plant, with the fruit being a particularly rich source. The concentration of Schisanhenol can vary depending on the specific plant part and its gender.

| Plant Part | Concentration (mg/100 g Dry Weight) | Reference |

| Fruit | 454 | [1][2] |

| Female Leaves | Not explicitly quantified, but present | |

| Male Leaves | Not explicitly quantified, but present |

Experimental Protocols

Isolation and Purification of Schisanhenol

The isolation of Schisanhenol from Schisandra rubriflora typically involves a multi-step process of extraction and chromatographic separation. While a universally standardized protocol is not available, the following methodology is based on commonly employed techniques for lignan isolation.

3.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered fruits of Schisandra rubriflora are used as the starting material.

-

Extraction: The powdered material is extracted with a suitable solvent, such as 70% ethanol or methanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Separation

-

Initial Fractionation: The crude extract is typically subjected to a preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography over a macroporous resin (e.g., AB-8). Elution is performed with a gradient of ethanol in water.

-

Silica Gel Column Chromatography: The lignan-rich fractions are further purified by repeated column chromatography on silica gel. A gradient of petroleum ether and ethyl acetate is commonly used as the mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Schisanhenol, preparative HPLC on an ODS (C18) column is employed. The mobile phase often consists of a mixture of methanol and water.

dot graph TD { A[Dried and Powdered S. rubriflora Fruit] --> B{Extraction with 70% Ethanol}; B --> C[Concentration of Crude Extract]; C --> D{Macroporous Resin Column Chromatography}; D --> E[Elution with Ethanol Gradient]; E --> F{Silica Gel Column Chromatography}; F --> G[Elution with Petroleum Ether/Ethyl Acetate Gradient]; G --> H{Preparative HPLC (ODS Column)}; H --> I[Pure Schisanhenol];

}

Caption: General workflow for the isolation of Schisanhenol.

Structural Elucidation Data

The structure of Schisanhenol is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopic Data

The following table summarizes the reported 1H and 13C NMR chemical shifts for Schisanhenol.[3]

| Position | 13C NMR (δC) | 1H NMR (δH, mult., J in Hz) |

| 1 | 134.1 | |

| 2 | 106.8 | 6.57 (s) |

| 3 | 151.7 | |

| 4 | 140.7 | |

| 5 | 151.3 | |

| 6 | 39.8 | 2.58 (m), 2.13 (m) |

| 7 | 34.3 | 1.87 (m) |

| 8 | 24.1 | 2.45 (m), 1.95 (m) |

| 9 | 40.5 | 1.55 (m) |

| 10 | 125.7 | |

| 11 | 148.9 | |

| 12 | 149.1 | |

| 13 | 110.1 | 6.69 (s) |

| 14 | 129.5 | |

| 1-OCH3 | 60.9 | 3.89 (s) |

| 2-OCH3 | 55.9 | 3.55 (s) |

| 3-OCH3 | 60.9 | 3.89 (s) |

| 12-OCH3 | 61.3 | 3.88 (s) |

| 13-OCH3 | 55.9 | 3.85 (s) |

| 7-CH3 | 12.9 | 0.98 (d, 7.0) |

| 8-CH3 | 21.6 | 0.75 (d, 7.0) |

Note: NMR data can vary slightly depending on the solvent used.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of Schisanhenol.

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-ESI-MS | Positive | [M+H]+ | C23H30O6 |

Biological Activities and Signaling Pathways

Schisanhenol has demonstrated a range of biological activities, with anti-HIV and neuroprotective effects being the most prominent.

Anti-HIV Activity

Schisanhenol has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV). While the precise mechanism is still under investigation, it is hypothesized that, like other lignans from the Schisandra genus, it may target the HIV-1 reverse transcriptase enzyme. Inhibition of this enzyme is a critical step in preventing the conversion of viral RNA into DNA, thus halting the viral replication cycle.

Caption: Proposed anti-HIV mechanism of Schisanhenol.

Neuroprotective Effects

Schisanhenol has been shown to possess neuroprotective properties, potentially through the activation of the SIRT1-PGC-1α signaling pathway. This pathway is involved in mitochondrial biogenesis and function, as well as in the reduction of oxidative stress. By activating this pathway, Schisanhenol may help to protect neuronal cells from damage and improve cognitive function.

Caption: Neuroprotective signaling pathway of Schisanhenol.

Conclusion

Schisanhenol, a dibenzocyclooctadiene lignan isolated from Schisandra rubriflora, represents a promising natural product with significant therapeutic potential. Its demonstrated anti-HIV and neuroprotective activities warrant further investigation for the development of novel therapeutic agents. This guide provides a foundational understanding of the discovery, isolation, characterization, and known biological activities of Schisanhenol, serving as a valuable resource for the scientific and drug development communities. Further research is encouraged to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

The Unfolding Path: A Technical Guide to the Biosynthesis of Schisanhenol B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol B, a dibenzocyclooctadiene lignan found in plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. While the complete pathway has not been fully elucidated, recent transcriptomic and enzymatic studies have shed light on the key steps and candidate genes involved in its formation. This technical guide synthesizes the current knowledge on the putative biosynthesis of this compound, presenting the proposed pathway, quantitative data on related lignans, and detailed experimental protocols for key enzymatic assays.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The pathway then diverges to form the characteristic dibenzocyclooctadiene skeleton, followed by a series of hydroxylation and O-methylation reactions.

The proposed biosynthetic route can be divided into three main stages:

-

Phenylpropanoid Pathway and Monolignol Formation: This well-established pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce coniferyl alcohol.

-

Formation of the Dibenzocyclooctadiene Skeleton: This stage is specific to the biosynthesis of dibenzocyclooctadiene lignans. It is hypothesized to start with the formation of isoeugenol, followed by oxidative coupling to form a dimer, which is then reduced and cyclized to create the core eight-membered ring structure.

-

Tailoring of the Dibenzocyclooctadiene Skeleton: The final stage involves a series of hydroxylation and O-methylation steps, catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs), respectively, to yield this compound and other related lignans.

A diagram of the proposed pathway is presented below:

Key Enzymes in the Biosynthesis of this compound

Several key enzyme families are implicated in the biosynthesis of this compound. While some have been functionally characterized, others remain putative.

| Enzyme Abbreviation | Enzyme Name | Role in Pathway |

| PAL | Phenylalanine Ammonia-Lyase | Deamination of L-phenylalanine to cinnamic acid. |

| C4H | Cinnamate 4-Hydroxylase | Hydroxylation of cinnamic acid to p-coumaric acid. |

| 4CL | 4-Coumarate:CoA Ligase | Activation of p-coumaric acid to p-coumaroyl-CoA. |

| C3H | p-Coumarate 3-Hydroxylase | Hydroxylation of p-coumaroyl-CoA to caffeoyl-CoA. |

| CCoAOMT | Caffeoyl-CoA O-Methyltransferase | Methylation of caffeoyl-CoA to feruloyl-CoA. |

| CCR | Cinnamoyl-CoA Reductase | Reduction of feruloyl-CoA to coniferaldehyde. |

| CAD | Cinnamyl Alcohol Dehydrogenase | Reduction of coniferaldehyde to coniferyl alcohol. |

| IGS | Isoeugenol Synthase | (Putative) Conversion of coniferyl alcohol to isoeugenol. |

| DIR | Dirigent Protein | Stereoselective coupling of monolignol radicals. |

| PLR | Pinoresinol-Lariciresinol Reductase | Reduction of the lignan dimer. |

| CYPs | Cytochrome P450 Monooxygenases | (Putative) Formation of the dibenzocyclooctadiene skeleton and hydroxylations. |

| OMTs | O-Methyltransferases | Methylation of hydroxyl groups on the lignan skeleton. |

Quantitative Data on Lignans in Schisandra chinensis

While kinetic data for the specific enzymes in the this compound pathway are not yet available, several studies have quantified the content of major lignans in the fruits of Schisandra chinensis. This data provides a valuable reference for understanding the relative abundance of these compounds and for benchmarking metabolic engineering efforts.

| Lignan | Content Range (mg/g dry weight) | Average Content (mg/g dry weight) | Reference(s) |

| Schisandrin | 0.5 - 5.0 | ~2.5 | [1][2] |

| Gomisin A | 0.3 - 3.0 | ~1.5 | [1][2] |

| Deoxyschizandrin | 0.2 - 2.5 | ~1.2 | [1][2] |

| Gomisin J | 0.1 - 1.0 | ~0.5 | [3] |

| Schisanhenol | 0.1 - 0.8 | ~0.4 | [2][3] |

| This compound | Not individually quantified | - | - |

Note: The content of lignans can vary significantly based on the plant's origin, harvest time, and analytical methods used.

Experimental Protocols

The functional characterization of the enzymes involved in this compound biosynthesis is essential for validating the proposed pathway. Below are generalized protocols for the heterologous expression and in vitro assay of cytochrome P450s and O-methyltransferases, based on methodologies commonly used for plant secondary metabolism enzymes.

Heterologous Expression of Schisandra CYPs and OMTs in Saccharomyces cerevisiae

S. cerevisiae is a widely used eukaryotic host for the functional expression of plant CYPs and OMTs.

Protocol:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from S. chinensis tissues (e.g., fruits, leaves) where the target genes are expressed. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Cloning: Amplify the full-length coding sequences of the candidate CYP and OMT genes by PCR using gene-specific primers. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase).

-

Protein Expression: Grow the transformed yeast cells in a selective medium with glucose. To induce protein expression, transfer the cells to a medium containing galactose.

-

Microsome Isolation (for CYPs): Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

Soluble Protein Extraction (for OMTs): Harvest the yeast cells, lyse them, and collect the soluble protein fraction after centrifugation.

In Vitro Enzyme Assay for a Candidate Schisandra Cytochrome P450

This protocol is designed to test the ability of a candidate CYP to catalyze the formation of the dibenzocyclooctadiene skeleton from dihydroguaiaretic acid.

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.5)

-

2 mM NADPH

-

100 µM Dihydroguaiaretic acid (substrate)

-

50-100 µg of microsomal protein containing the heterologously expressed CYP

Procedure:

-

Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Centrifuge to separate the phases and collect the organic layer.

-

Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC or LC-MS to identify the formation of dibenzocyclooctadiene lignans by comparing with authentic standards.

In Vitro Enzyme Assay for a Candidate Schisandra O-Methyltransferase

This protocol is designed to test the ability of a candidate OMT to methylate a hydroxylated lignan precursor.

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

100 µM Hydroxylated lignan substrate (e.g., schisanhenol)

-

10-20 µg of soluble protein containing the heterologously expressed OMT

Procedure:

-

Combine the buffer, substrate, and enzyme in a microcentrifuge tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding SAM.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and vortexing.

-

Process the sample as described for the CYP assay.

-

Analyze the products by HPLC or LC-MS to identify the O-methylated product.

Future Directions

The elucidation of the complete this compound biosynthesis pathway requires further research. Key areas for future investigation include:

-

Functional Characterization of Candidate CYPs: The definitive identification of the CYP(s) responsible for the formation of the dibenzocyclooctadiene skeleton is a critical next step.

-

Elucidation of the Complete Hydroxylation and Methylation Sequence: A systematic investigation of the substrate specificities of the candidate CYPs and OMTs is needed to determine the precise order of reactions leading to this compound.

-

Metabolic Flux Analysis: Understanding the flow of intermediates through the pathway will be crucial for optimizing the production of this compound through metabolic engineering.

-

Regulatory Networks: Investigating the transcriptional regulation of the biosynthetic genes will provide insights into how the pathway is controlled in the plant and may offer additional targets for metabolic engineering.

Conclusion

While the complete biosynthetic pathway of this compound remains to be fully elucidated, significant progress has been made in identifying the key enzymatic steps and candidate genes. The proposed pathway, originating from the phenylpropanoid pathway and proceeding through a dibenzocyclooctadiene intermediate, provides a strong framework for future research. The functional characterization of the putative cytochrome P450s and O-methyltransferases will be instrumental in validating this pathway and will open up new avenues for the biotechnological production of this medicinally important lignan. This technical guide provides a comprehensive overview of the current understanding and a practical foundation for researchers in this exciting field.

References

- 1. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Schisanhenol B: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol B, a dibenzocyclooctadiene lignan isolated from Schisandra species, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development endeavors.

Core Mechanisms of Action

This compound exerts its effects in vitro through the modulation of several key signaling pathways. The primary mechanisms identified include the inhibition of pro-inflammatory pathways, activation of antioxidant responses, and suppression of cancer cell proliferation and survival signals.

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory activity in various in vitro models. A key target of its action is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a critical regulator of the inflammatory response. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to significantly inhibit the activation of the NF-κB pathway.[1][2] This inhibition is achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] Consequently, the expression of pro-inflammatory cytokines such as TNF-α is reduced.[1]

Network pharmacology and molecular docking studies have further suggested that this compound may interact with multiple targets to suppress inflammatory responses, including matrix metalloproteinase 9 (MMP-9), proto-oncogene tyrosine-protein kinase Src, and the mammalian target of rapamycin (mTOR).[1]

Antioxidant Properties

A significant aspect of this compound's mechanism of action is its ability to mitigate oxidative stress. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway .[4][5] In intestinal epithelial cells, this compound has been shown to upregulate the expression of Nrf2 and HO-1, leading to a reduction in reactive oxygen species (ROS) accumulation and an increase in the levels of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4][5] This antioxidant activity contributes to its protective effects against oxidative damage in various cell types.

Anti-cancer Activity

This compound has also been investigated for its potential as an anti-cancer agent. In hepatocellular carcinoma (HCC) cells, it has been found to inhibit cell viability and suppress the expression of Programmed Cell Death-Ligand 1 (PD-L1).[6] The downregulation of PD-L1 is mediated through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound was found to decrease the activation of STAT3 by targeting the JAK/STAT3, Src/STAT3, and PI3K/AKT/mTOR signaling pathways.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | This compound Concentration | Target | Effect | Reference |

| THP-1/NF-κB cells | LPS | 10, 20 µM | NF-κB activity | Significant inhibition | [1] |

| RAW264.7 cells | LPS (100 ng/mL) | 10, 20 µM | p-p65 | Significant decrease | [1] |

| THP-1 cells | LPS | 10, 20 µM | TNF-α mRNA | Significant reduction | [1] |

Table 2: Effects of this compound on Oxidative Stress Markers

| Cell Line | Inducer | This compound Concentration | Target | Effect | Reference |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | ROS | Significant reduction | [4] |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | MDA | Significant reduction | [4] |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | SOD activity | Significant increase | [4] |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | CAT activity | Significant increase | [4] |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | Nrf2 protein expression | Upregulation | [4] |

| Caco-2 cells | Mycophenolic Acid (10 µM) | 5, 10, 25 µM | HO-1 protein expression | Upregulation | [4] |

Table 3: Effects of this compound on Cancer Cell Viability and Signaling

| Cell Line | This compound Concentration | Target | Effect | Reference |

| HCC cells | Not specified | Cell viability | Decrease | [6] |

| HCC cells | Not specified | PD-L1 expression | Inhibition | [6] |

| HCC cells | Not specified | STAT3 activation | Suppression | [6] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.

Caption: this compound inhibits PD-L1 expression via the STAT3 pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited in vitro studies.

Cell Culture

-

THP-1 and RAW264.7 cells: Cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[1]

-

Caco-2 cells: Maintained in DMEM with 10% FBS and differentiated into enterocyte-like cells upon reaching confluence.[4]

-

Hepatocellular Carcinoma (HCC) cells: Specific cell lines (e.g., HepG2, Bel7402) are cultured in appropriate media as per standard protocols.[6]

Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Cell Seeding: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.[1]

-

Treatment: Cells are treated with the vehicle control, stimulant (e.g., LPS), and/or this compound at specified concentrations (e.g., 10 or 20 µM) for a designated time.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: The relative expression of target genes (e.g., TNF-α) is quantified using SYBR Green master mix and specific primers, with a housekeeping gene (e.g., GAPDH) for normalization.

Western Blot Analysis

-

Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and incubated with primary antibodies against target proteins (e.g., p-p65, Nrf2, HO-1, p-STAT3) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and protein bands are visualized using an ECL detection system. Band intensities are quantified using software like ImageJ.[1][4]

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 4,000 cells per well.[4]

-

Treatment: Cells are treated with various concentrations of this compound and/or a cytotoxic agent for 24 hours.[4][5]

-

Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or similar colorimetric assay, measuring the absorbance at the appropriate wavelength.[5]

Reactive Oxygen Species (ROS) Detection

-

Treatment: Cells are treated as required for the experiment.

-

Staining: Cells are incubated with a ROS-sensitive fluorescent probe, such as H2DCFDA.[4]

-

Analysis: The fluorescence intensity, indicative of intracellular ROS levels, is measured using flow cytometry or a fluorescence microscope.[4]

Conclusion

This compound is a promising natural compound with multifaceted in vitro activities. Its ability to concurrently modulate inflammatory, oxidative, and cancer-related signaling pathways highlights its therapeutic potential. The detailed mechanisms and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design further preclinical and clinical investigations into the applications of this compound.

References

- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Effects of Schisanhenol B

Introduction

This compound, also known as Deoxyschisandrin, is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history in traditional medicine.[1][2] Emerging scientific evidence has highlighted its potent antioxidant and anti-inflammatory properties, positioning it as a promising candidate for therapeutic development in a range of oxidative stress and inflammation-driven pathologies.[2][3] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the bioactivities of this compound.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems.[4][5] It has been shown to be more effective than vitamin E in certain experimental models and is recognized as one of the most active lignans in inhibiting lipid peroxidation.[4][6]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro and in vivo systems. The data below summarizes its efficacy in inhibiting oxidative markers and enhancing protective enzymes.

| Parameter Measured | Model System | Treatment/Concentration | Result | Reference |

| Lipid Peroxidation | Rat liver microsomes (Vit C/NADPH-induced) | Not specified | Most active inhibitor among eight tested lignans | [4] |

| MDA, Lipofuscin, ROS | Human Low-Density Lipoprotein (LDL) (Cu²⁺-induced) | 10, 50, 100 µM | Dose-dependent inhibition of MDA, lipofuscin, and ROS production | [4] |

| α-tocopherol | Human Low-Density Lipoprotein (LDL) (Cu²⁺-induced) | 10, 50, 100 µM | Dose-dependent reduction in α-tocopherol consumption | [4] |

| Antioxidant Enzymes | Caco-2 cells (MPA-induced) | 5, 10, 25 µM | Increased SOD and CAT activity; Decreased MDA levels | [3] |

| GSH/GSSG Levels | Caco-2 cells (MPA-induced) | 5, 10, 25 µM | Increased GSH levels; Decreased GSSG levels | [3] |

| Antioxidant Enzymes | Mice Hippocampus | Not specified | Enhanced activity of SOD and GPx; Decreased MDA content | [6] |

| Cognitive Function | Scopolamine-treated mice | 10, 30, 100 mg/kg | Increased activity of SOD and GSH-px; Decreased MDA content | [7] |

Mechanism of Antioxidant Action

This compound's primary antioxidant mechanism involves direct scavenging of reactive oxygen species (ROS), including O₂, R•, RO•, and ROO• radicals.[4] Furthermore, it activates the Nrf2/HO-1 signaling pathway, a critical regulator of the cellular antioxidant response.[3][5] Activation of Nrf2 leads to the increased expression of antioxidant enzymes like SOD, CAT, and components of the glutathione system, thereby bolstering the cell's intrinsic defense against oxidative stress.[3][5]

Experimental Protocols: Antioxidant Assays

1.3.1 LDL Oxidation Assay

-

Objective: To measure the inhibition of copper-induced LDL oxidation.

-

Methodology: Human LDL is isolated and incubated with varying concentrations of this compound (e.g., 10-100 µM). Oxidation is initiated by adding a Cu²⁺ solution. The reaction is monitored by measuring the formation of malondialdehyde (MDA) and lipofuscin, the consumption of α-tocopherol, and changes in LDL electrophoretic mobility.[4]

-

Detection: MDA levels are typically quantified using the thiobarbituric acid reactive substances (TBARS) assay. ROS generation can be measured using fluorescent probes.[4]

1.3.2 Cellular Antioxidant Activity in Caco-2 Cells

-

Objective: To assess the effect of this compound on intracellular antioxidant enzyme activity.

-

Methodology: Caco-2 cells are cultured and treated with an oxidant like mycophenolic acid (MPA) to induce oxidative stress. Concurrently, cells are co-treated with different concentrations of this compound (e.g., 5, 10, 25 µM) for 24 hours.[3][5]

-

Detection: Cell lysates are prepared, and the activities of superoxide dismutase (SOD) and catalase (CAT) are measured using commercially available assay kits. Levels of reduced glutathione (GSH), oxidized glutathione (GSSG), and MDA are also quantified via kits. Protein expression of Nrf2 and HO-1 is determined by Western blot analysis.[3][5]

Anti-inflammatory Effects of this compound

This compound demonstrates significant anti-inflammatory activity by inhibiting the production of key pro-inflammatory mediators and modulating upstream signaling pathways, primarily the NF-κB and MAPK pathways.[1][8][9]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the inhibitory effects of this compound on various inflammatory markers in cellular and animal models.

| Parameter Measured | Model System | Stimulus | Treatment/Concentration | Result | Reference |

| NF-κB Activity | THP-1/NF-κB reporter cells | LPS | 10, 20 µM | Significant inhibition of NF-κB transcriptional activity | [1] |

| NO Production | THP-1 cells | LPS | 10, 20 µM | Significant suppression of Nitric Oxide production | [1] |

| Pro-inflammatory Cytokines | THP-1 cells & Mouse Peritoneal Macrophages | LPS (100 ng/mL) | 10, 20 µM | Significant inhibition of IL-6, TNF-α, IL-1β, IL-1α mRNA expression | [2] |

| Systemic Cytokines | LPS-induced mice | LPS (5 mg/kg) | Not specified | Significant reduction of IL-6, TNF-α, IL-1β, and IL-1α in blood and alveolar lavage fluid | [1][2] |

| NF-κB Translocation | SH-SY5Y cells | MPP⁺ | 1, 10, 50 µM | Inhibition of IκB degradation and NF-κB nuclear translocation | [10] |

Mechanism of Anti-inflammatory Action: Signaling Pathways

This compound's anti-inflammatory effects are centrally mediated by the inhibition of the NF-κB signaling pathway.[1][11] In stimulated macrophages, it prevents the degradation of the inhibitory protein IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[10][12] It also appears to modulate the MAPK pathway, although this is more extensively documented for the related compound, Schisandrin B.[8][9]

Experimental Protocols: Anti-inflammatory Assays

2.3.1 Nitric Oxide (NO) Production Assay (Griess Assay)

-

Objective: To quantify the production of NO, a pro-inflammatory mediator, in macrophage culture supernatant.

-

Methodology: THP-1 or RAW 264.7 macrophages are plated and pre-treated with this compound for a specified time before stimulation with lipopolysaccharide (LPS). After 24 hours, the cell culture supernatant is collected.[1] An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature.

-

Detection: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined by comparison with a sodium nitrite standard curve.[1]

2.3.2 Cytokine Measurement (ELISA)

-

Objective: To measure the concentration of secreted pro-inflammatory cytokines like TNF-α and IL-6.

-

Methodology: Supernatants from cell cultures (as described in 2.3.1) or biological fluids (serum, bronchoalveolar lavage fluid) from animal models are collected.[2]

-

Detection: The concentrations of specific cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

2.3.3 NF-κB Activity and Translocation (Western Blot)

-

Objective: To assess the effect of this compound on the activation and nuclear translocation of NF-κB.

-

Methodology: Cells are treated as described above. Following treatment, cytoplasmic and nuclear protein fractions are carefully extracted.

-

Detection: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against p65 (a subunit of NF-κB) and IκBα. A loading control (e.g., β-actin for cytoplasm, Lamin B for nucleus) is used for normalization. Protein bands are visualized using chemiluminescence. A decrease in cytoplasmic p65 and an increase in nuclear p65 indicate translocation, which is expected to be inhibited by this compound.[10][12]

Conclusion and Future Directions

This compound has demonstrated robust and multifaceted antioxidant and anti-inflammatory properties. Its ability to directly scavenge free radicals, enhance endogenous antioxidant defenses via the Nrf2 pathway, and suppress pro-inflammatory mediator production by inhibiting the NF-κB signaling cascade makes it a highly valuable molecule for further investigation. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its therapeutic potential in conditions underpinned by oxidative stress and inflammation, such as neurodegenerative diseases, inflammatory disorders, and cardiovascular disease. Future research should focus on preclinical and clinical studies to validate these promising in vitro and in vivo findings.

References

- 1. Schisanhenol: A Potential Drug for the Treatment of Cytokine Storm [xiahepublishing.com]

- 2. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 3. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidative effect of schisanhenol on human low density lipoprotein and its quantum chemical calculation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of MAPK and NF-κ B pathways by schisandrin B contributes to attenuation of DSS-induced mice model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Schisandrol B and schisandrin B inhibit TGFβ1-mediated NF-κB activation via a Smad-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effects of Schisandra chinensis (Turcz.) Baill Fruit Through the Inactivation of Nuclear Factor-κB and Mitogen-activated Protein Kinases Signaling Pathways in Lipopolysaccharide-stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Schisanhenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol B, a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific evidence supporting the neuroprotective potential of this compound, with a focus on its mechanisms of action, quantitative experimental data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Mechanisms of Neuroprotective Action

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation. These effects are mediated through the modulation of several key signaling pathways.

Antioxidant Activity and Modulation of the Nrf2/HO-1 Pathway

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound has demonstrated potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense system.[4][5] A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][6] Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes such as HO-1, SOD, and CAT.[5][6]

Anti-Apoptotic Effects via the ASK1-P38-NF-κB and SIRT1-PGC-1α-Tau Pathways

Apoptosis, or programmed cell death, is a critical process in the loss of neurons characteristic of neurodegenerative disorders. This compound has been shown to protect neurons from apoptosis through the modulation of multiple signaling cascades.

In a model of Parkinson's disease, this compound was found to suppress the Apoptosis signal-regulating kinase 1 (ASK1)-p38-Nuclear factor-kappa B (NF-κB) pathway.[1][7] By inhibiting this pathway, this compound reduces the expression of pro-apoptotic proteins such as cleaved Caspase-3 and PARP, and increases the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[1]

Furthermore, in a model of cognitive impairment, this compound was shown to activate the Sirtuin 1 (SIRT1)-Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling pathway.[4][8] This activation leads to a decrease in the hyperphosphorylation of the Tau protein, a hallmark of Alzheimer's disease.[4]

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound on SH-SY5Y Cells

| Parameter | Model System | Treatment | Concentration of this compound | Outcome | Reference |

| Cell Viability | MPP+ (500 µM) induced toxicity | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent increase in cell viability | [1][7] |

| Apoptosis Rate | MPP+ (500 µM) induced apoptosis | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent decrease in apoptosis rate | [1] |

| Caspase-3 Activity | MPP+ (500 µM) induced apoptosis | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent inhibition of Caspase-3 activity | [1] |

| Trx1 Protein Expression | MPP+ (500 µM) induced toxicity | Pre-treatment for 24h | 1 µM, 10 µM, 50 µM | Dose-dependent increase in Trx1 protein levels | [1] |

| Nrf2 Protein Expression | MPA (10 µM) induced toxicity in Caco-2 cells | Co-treatment for 24h | 5 µM, 10 µM, 25 µM | Dose-dependent increase in Nrf2 protein levels | [6] |

| HO-1 Protein Expression | MPA (10 µM) induced toxicity in Caco-2 cells | Co-treatment for 24h | 5 µM, 10 µM, 25 µM | Dose-dependent increase in HO-1 protein levels | [6] |

Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Scopolamine-Induced Cognitive Impairment

| Parameter | Treatment | Dosage of this compound | Outcome | Reference |

| Escape Latency (Morris Water Maze) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant attenuation of scopolamine-induced increase in escape latency | [4] |

| Acetylcholinesterase (AChE) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in AChE activity | [4] |

| Malondialdehyde (MDA) Levels (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in MDA levels | [4] |

| Superoxide Dismutase (SOD) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in SOD activity | [4] |

| Glutathione Peroxidase (GSH-Px) Activity (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in GSH-Px activity | [4] |

| SIRT1 Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in SIRT1 protein levels | [4] |

| PGC-1α Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant increase in PGC-1α protein levels | [4] |

| Phosphorylated Tau (Ser 396) Protein Expression (Hippocampus) | Intraperitoneal administration | 10 mg/kg, 30 mg/kg, 100 mg/kg | Significant decrease in phosphorylated Tau levels | [4] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro Cell Viability Assay (MTT Assay)

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Seeding: Cells are seeded into 96-well plates at a density of 1 × 10^4 cells per well.

-

Treatment: Cells are pre-incubated with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24 hours before being exposed to a neurotoxin such as MPP+ (500 µM) for 48 hours.

-

MTT Incubation: The medium is replaced with a fresh medium containing 0.5 mg/mL of MTT and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control group.[9]

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Line: SH-SY5Y cells.

-

Treatment: Cells are treated with this compound and a neurotoxin as described for the cell viability assay.

-

Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Quantification: The percentage of apoptotic cells is calculated.[1]

Western Blot Analysis

-

Protein Extraction: Cells or hippocampal tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., Trx1, Nrf2, HO-1, SIRT1, PGC-1α, p-Tau, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.[1][4][6]

In Vivo Morris Water Maze Test

-

Animal Model: Male mice.

-

Apparatus: A circular water tank filled with opaque water, containing a hidden platform.

-

Acclimatization: Mice are allowed to acclimate to the experimental room and apparatus.

-

Drug Administration: Mice are administered this compound (e.g., 10, 30, or 100 mg/kg, i.p.) and scopolamine (to induce cognitive impairment) according to the experimental design.

-

Training: Mice are subjected to acquisition trials where they are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: After the training phase, the platform is removed, and a probe trial is conducted to assess spatial memory. The time spent in the target quadrant where the platform was previously located is measured.

-

Data Analysis: The escape latency, path length, and time spent in the target quadrant are analyzed to evaluate learning and memory.[4][10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Caption: this compound activates the Nrf2/HO-1 pathway to combat oxidative stress.

Caption: this compound inhibits the ASK1-p38-NF-κB apoptotic pathway.

Caption: this compound modulates the SIRT1-PGC-1α-Tau pathway to improve cognition.

Caption: General experimental workflow for evaluating this compound's neuroprotection.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways involved in neuronal survival makes it a compelling candidate for further investigation as a therapeutic agent for neurodegenerative diseases.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery to the central nervous system.

-

Long-term Efficacy and Safety Studies: Conducting long-term studies in relevant animal models to assess the sustained neuroprotective effects and potential toxicity of this compound.

-

Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to identify compounds with enhanced neuroprotective activity and improved pharmacokinetic properties.

By addressing these key areas, the full therapeutic potential of this compound as a novel neuroprotective agent can be realized, offering hope for the millions of individuals affected by neurodegenerative disorders.

References

- 1. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural agents that are neuroprotective against... | F1000Research [f1000research.com]

- 3. Efficacy and Mechanism of Schisandra chinensis Fructus Water Extract in Alzheimer’s Disease: Insights from Network Pharmacology and Validation in an Amyloid-β Infused Animal Model | MDPI [mdpi.com]

- 4. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural agents that are neuroprotective against mitochondria: a bibliometric-based research mapping 1998–2024, from cel… [ouci.dntb.gov.ua]

- 6. Schisanhenol Alleviates Mycophenolic Acid-Induced Intestinal Epithelial Cell Barrier Damage by Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioredoxin-1 mediates neuroprotection of Schisanhenol against MPP+-induced apoptosis via suppression of ASK1-P38-NF-κB pathway in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Traditional Chinese Medicine: Role in Reducing β-Amyloid, Apoptosis, Autophagy, Neuroinflammation, Oxidative Stress, and Mitochondrial Dysfunction of Alzheimer’s Disease [frontiersin.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]

Schisanhenol B (Gomisin K3): A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisanhenol B, also known as Gomisin K3, is a bioactive dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, such as Schisandra rubriflora and Schisandra chinensis. These plants have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. Modern pharmacological research has identified this compound as a promising therapeutic agent with a range of biological activities, including neuroprotective, anti-inflammatory, anticancer, and hepatoprotective effects. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and drug development efforts.

Neuroprotective Activities

This compound has demonstrated significant potential in protecting against neuronal damage and cognitive decline. Its neuroprotective effects are attributed to its ability to reduce acetylcholinesterase activity, attenuate oxidative stress, and modulate key signaling pathways involved in neuronal survival and plasticity.

Quantitative Data: Neuroprotective Effects

| Experimental Model | Treatment | Dosage | Observed Effect | Reference |

| Scopolamine-induced cognitive impairment in mice | This compound (intraperitoneal) | 10, 30, 100 mg/kg | Significantly attenuated cognitive impairment in the Morris water maze test. Increased SOD and GSH-px activity, decreased AChE and MDA content in the hippocampus. | [1] |

| Hydrogen peroxide-induced neuronal cell death in PC12 cells | Schisandra chinensis extract containing schisanhenol | 50 µg/mL | Significant protection against H2O2-induced reduction in cell viability. | [2] |

Experimental Protocols: Neuroprotection Assays

Scopolamine-Induced Amnesia Model in Mice [1]

-

Animal Model: Male mice are randomly divided into several groups: a vehicle control group, a scopolamine-induced model group, this compound treatment groups (e.g., 10, 30, 100 mg/kg), and a positive control group (e.g., Galantamine 3 mg/kg).

-

Drug Administration: this compound is administered intraperitoneally once daily for a specified period. Scopolamine (1 mg/kg) is administered to induce cognitive impairment.

-

Behavioral Testing: The Morris water maze test is used to assess learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency and the number of times crossing the platform area are recorded.

-

Biochemical Analysis: Following behavioral testing, mice are euthanized, and hippocampal tissues are collected. Standard biochemical procedures are used to measure the activity of superoxide dismutase (SOD), glutathione peroxidase (GSH-px), malondialdehyde (MDA) content, and acetylcholinesterase (AChE) activity.

-

Western Blotting: Hippocampal tissue lysates are subjected to Western blotting to analyze the expression levels of key proteins in the SIRT1-PGC-1α-Tau signaling pathway.

Signaling Pathway: SIRT1-PGC-1α-Tau

This compound exerts its neuroprotective effects in part by activating the SIRT1-PGC-1α signaling pathway, which leads to a decrease in the phosphorylation of Tau protein. Aberrant Tau phosphorylation is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting key inflammatory pathways, such as the NF-κB signaling cascade. This activity contributes to its therapeutic potential in various inflammatory conditions.

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Treatment | Concentration | Observed Effect | Reference |

| LPS-stimulated RAW264.7 macrophages | Schisandrin B (structurally similar lignan) | 25 µM | Differentially attenuated tested inflammatory parameters. | [3] |

| LPS-stimulated RAW264.7 macrophages | Schisandrin B (structurally similar lignan) | 50 µM | Consistently suppressed TNF-α (40%), IL-1β (84%), IL-6 (55%), iNOS (60%), NO (38%), COX2 (25%), and PGE2 (27%). | [3] |

Experimental Protocols: In Vitro Anti-inflammatory Assay

Inhibition of Protein Denaturation [4]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of this compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of pro-inflammatory genes.

Anticancer Activity

This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity against various cancer cell lines. Its mechanisms of action involve the induction of apoptosis and the inhibition of critical cancer-promoting signaling pathways.

Quantitative Data: Anticancer Effects

| Cell Line | Compound | IC50 Value | Reference |

| Breast Cancer (MCF-7) | Vitamin K3 (structurally related) | 14.2 µM | [5] |

| Various Cancer Cell Lines | Gomisin J (structurally similar lignan) | <10 µg/ml (cytostatic), >30 µg/ml (cytotoxic) | [6] |

| Renal (TK10), Melanoma (UACC62), Breast (MCF7), Cervical (HeLa), Prostate (PC3), Liver (HepG2) | Vitamin K3 analogues | GI50 = 1.66 - 9.79 µM | [7] |

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of this compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Signaling Pathway: STAT3

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently overactivated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. This compound has been suggested to inhibit this pathway.

Hepatoprotective Effects

This compound has demonstrated protective effects against liver injury induced by various toxins. Its hepatoprotective mechanisms are linked to its antioxidant properties and its ability to modulate enzymes involved in drug metabolism.

Quantitative Data: Hepatoprotective Effects

| Experimental Model | Toxin | Treatment | Observed Effect | Reference |

| CCl4-induced hepatotoxicity in rats | Carbon tetrachloride | Gomisin A (structurally similar lignan) | Significantly inhibited the increase in serum ALT, AST, and ALP. | [8] |

| Acetaminophen-induced hepatotoxicity in rats | Acetaminophen | Gomisin A | Inhibited the elevation of serum aminotransferase activity and hepatic lipoperoxides. | [9] |

| CCl4, TBH, GalN-induced hepatocyte injury | CCl4, t-butyl hydroperoxide, D-galactosamine | Gomisin N (structurally similar lignan) | Inhibited the increase in LDH, ALT, and AST levels. | [9] |

Experimental Protocols: Hepatoprotection Assays

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats [8]

-

Animal Model: Male Wistar rats are divided into groups: a control group, a CCl4-treated group, this compound treatment groups, and a positive control group (e.g., silymarin).

-

Treatment: this compound is administered orally for a specified period. CCl4 is administered (e.g., intraperitoneally) to induce liver injury.

-

Sample Collection: Blood samples are collected for biochemical analysis of liver function markers (ALT, AST, ALP).

-

Histopathological Examination: After sacrifice, liver tissues are collected, fixed in formalin, and processed for histopathological examination using hematoxylin and eosin (H&E) staining to assess the degree of liver damage.

-

Antioxidant Enzyme Assays: Liver homogenates are prepared to measure the levels of antioxidant enzymes (e.g., SOD, CAT, GPx) and lipid peroxidation (MDA).

Experimental Workflow: Hepatoprotective Activity Evaluation

References

- 1. Schisanhenol improves learning and memory in scopolamine-treated mice by reducing acetylcholinesterase activity and attenuating oxidative damage through SIRT1-PGC-1α-Tau signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Differential Action between Schisandrin A and Schisandrin B in Eliciting an Anti-Inflammatory Action: The Depletion of Reduced Glutathione and the Induction of an Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of vitamin K3 as an anticancer agent against breast cancer that acts via the mitochondria-related apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer activity of gomisin J from Schisandra chinensis fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer activities of vitamin K3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. researchgate.net [researchgate.net]

Preliminary Cytotoxicity Screening of Schisanhenol B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisanhenol B, a lignan isolated from Schisandra rubriflora, has emerged as a compound of interest in oncological research. Preliminary studies indicate its potential as a cytotoxic agent against cancer cells, with a notable mechanism of action involving the inhibition of the STAT3 signaling pathway. This technical guide provides a summary of the currently available data on the preliminary cytotoxicity screening of this compound, with a focus on its effects on hepatocellular carcinoma (HCC). It also outlines detailed experimental protocols for key cytotoxicity assays and visualizes relevant pathways and workflows to aid in further research and drug development efforts. It is important to note that while the cytotoxic effects of this compound have been observed, comprehensive quantitative data, such as IC50 values across a broad panel of cancer cell lines, is not yet widely available in the public domain.

Introduction

The exploration of natural compounds for novel anticancer therapeutics is a cornerstone of modern drug discovery. This compound, a dibenzocyclooctadiene lignan, has demonstrated promising bioactivity. This guide synthesizes the existing preliminary research on its cytotoxic properties, providing a foundation for further investigation into its therapeutic potential.

Cytotoxicity Data

Currently, detailed quantitative data on the cytotoxicity of this compound is limited. The most significant findings relate to its effect on hepatocellular carcinoma (HCC) cells.

Table 1: Summary of this compound Cytotoxicity Data

| Cell Line | Cancer Type | Assay | Observed Effect | Quantitative Data (IC50) | Reference |

| Hepatocellular Carcinoma (HCC) Cells | Liver Cancer | Cell Viability Assay | Decreased cell viability | Not explicitly stated in the reviewed literature. | [1] |

| Hepatocellular Carcinoma (HCC) Cells | Liver Cancer | Colony Formation Assay | Suppressed cell proliferation | Not explicitly stated in the reviewed literature. | [1][2] |

Note: The reviewed literature confirms a decrease in viability and proliferation of HCC cells upon treatment with this compound, but specific IC50 values from a broad screening panel are not provided.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the cytotoxicity screening of this compound. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Protocol:

-